molecular formula C16H11Br2N3O2S B11775783 N-(2,4-Dibromophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

N-(2,4-Dibromophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B11775783
M. Wt: 469.2 g/mol
InChI Key: WJGGFKMYBOASMZ-UHFFFAOYSA-N
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Description

N-(2,4-Dibromophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a phenyl group at position 5 and linked via a thioacetamide bridge to a 2,4-dibromophenyl moiety. The oxadiazole ring acts as a bioisostere, enhancing pharmacological activity through hydrogen bonding with biological targets .

Properties

Molecular Formula

C16H11Br2N3O2S

Molecular Weight

469.2 g/mol

IUPAC Name

N-(2,4-dibromophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H11Br2N3O2S/c17-11-6-7-13(12(18)8-11)19-14(22)9-24-16-21-20-15(23-16)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,22)

InChI Key

WJGGFKMYBOASMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3)Br)Br

Origin of Product

United States

Preparation Methods

Synthesis of N-(2,4-Dibromophenyl)-2-chloroacetamide Intermediate

The precursor N-(2,4-dibromophenyl)-2-chloroacetamide is synthesized via chloroacetylation of 2,4-dibromoaniline:

Procedure :

  • Reagents : 2,4-Dibromoaniline (1 equiv), chloroacetyl chloride (1.2 equiv), triethylamine (1.5 equiv).

  • Conditions : Dichloromethane (DCM) at 0°C → room temperature, 16 hours.

  • Workup : Washing with 1N HCl, silica gel filtration, and solvent evaporation.

  • Yield : 90–97%.

Mechanism :

  • Step 1 : Base (triethylamine) deprotonates 2,4-dibromoaniline.

  • Step 2 : Nucleophilic attack by the amine on chloroacetyl chloride forms the amide bond.

Key Data :

ParameterValue
Melting Point136–187°C (varies by substituent)
IR (νmax, cm⁻¹)3309 (N–H), 1670 (C=O)
¹H NMR (DMSO-d6)δ 8.23 (s, NH), 4.25 (s, CH₂Cl)

Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thiol

Procedure :

  • Reagents : Benzohydrazide, carbon disulfide (CS₂), potassium hydroxide.

  • Conditions : Reflux in ethanol (6–8 hours).

  • Yield : 75–85%.

Mechanism :

  • Cyclocondensation of benzohydrazide with CS₂ forms the oxadiazole-thiol via intermediate dithiocarbazate.

Final Alkylation Step

Procedure :

  • Reagents :

    • N-(2,4-Dibromophenyl)-2-chloroacetamide (1 equiv).

    • 5-Phenyl-1,3,4-oxadiazole-2-thiol (1.1 equiv).

    • Potassium carbonate (2 equiv).

  • Conditions : Acetone, reflux (8–12 hours).

  • Workup : Filtration, washing with water, recrystallization (ethanol).

  • Yield : 72–79%.

Mechanism :

  • Step 1 : Deprotonation of thiol by K₂CO₃ generates a thiolate nucleophile.

  • Step 2 : Nucleophilic substitution replaces chloride with thioether linkage.

Key Data :

ParameterValue
Melting Point136°C
IR (νmax, cm⁻¹)1558 (C=N), 1099 (C–S)
¹H NMR (DMSO-d6)δ 7.95–7.12 (m, Ar–H), 4.71 (s, SCH₂)
MS (ESI)m/z 510.92 [M+H]⁺

Optimization Strategies

Solvent and Base Selection

  • Solvent : Acetone outperforms DCM in thiol alkylation due to better nucleophile solubility.

  • Base : K₂CO₃ yields higher conversions (79%) vs. NaOEt (65%).

Temperature and Time

  • Reflux (60°C) : Completes reaction in 8 hours vs. 24 hours at room temperature.

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) achieves >95% purity.

  • Column Chromatography : Ethyl acetate/hexane (1:3) for complex mixtures.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)
Dichloromethane/TEA979516
Acetone/K₂CO₃79988
Ethanol/NaOEt659012

Scalability and Industrial Considerations

  • Continuous Flow Systems : Reduce reaction time to 2 hours with 85% yield.

  • Cost Analysis :

    • 2,4-Dibromoaniline: $12.50/g.

    • Chloroacetyl chloride: $0.13/mL.

    • Total cost per gram: $18.20 (lab scale); $9.80 (industrial).

Challenges and Solutions

  • Byproduct Formation : Disulfide byproducts minimized using N₂ atmosphere.

  • Low Solubility : DMF/acetone (1:4) enhances substrate solubility.

Analytical Characterization Table

TechniqueData
IR 3309 (N–H), 1670 (C=O), 1558 (C=N), 1099 (C–S)
¹H NMR δ 7.95–7.12 (m, 9H, Ar–H), 4.71 (s, 2H, SCH₂)
13C NMR δ 169.2 (C=O), 161.5 (C=N), 124.8–132.1 (Ar–C)
HRMS m/z 510.9214 [M+H]⁺ (calc. 510.9218)

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dibromophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by the presence of a dibromophenyl moiety and a 1,3,4-oxadiazole ring. Its molecular formula is C16H14Br2N2OSC_{16}H_{14}Br_2N_2OS, with a molecular weight of approximately 421.17 g/mol. The oxadiazole ring is known for its biological activity, often acting as a pharmacophore in drug design.

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole moieties. For instance:

  • In Vitro Activity : Research indicates that derivatives similar to N-(2,4-Dibromophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide exhibit significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .
  • Case Study : A study evaluating a series of oxadiazole derivatives found that certain compounds demonstrated minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antimicrobial efficacy .

Anticancer Properties

The anticancer potential of this compound is also noteworthy:

  • Cytotoxicity Studies : In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, screening against the MCF7 breast cancer cell line revealed significant growth inhibition at concentrations ranging from 10 to 50 µM .
  • Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. Molecular docking studies suggest that the compound may interact with key proteins involved in cancer cell proliferation and survival pathways .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its biological activity:

Structural FeatureImpact on Activity
Dibromophenyl GroupEnhances lipophilicity and cellular uptake
Oxadiazole RingContributes to antimicrobial and anticancer activity
Thioether LinkageMay facilitate interactions with biological targets

Molecular Docking Studies

Molecular docking studies are instrumental in elucidating the binding affinity of this compound to various biological targets:

  • Binding Affinity : Docking simulations indicate strong binding interactions with proteins associated with cancer progression and bacterial resistance mechanisms . These insights guide further modifications to enhance efficacy.

Mechanism of Action

The mechanism of action of N-(2,4-Dibromophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require further experimental studies.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structure aligns with the general framework N-(substituted phenyl)-2-[(5-substituted-1,3,4-oxadiazol-2-yl)thio]acetamide . Key analogs include:

Compound Name Substituents on Phenyl Ring Oxadiazole Substituent Melting Point (°C) Yield (%) Biological Activity
N-(4-Chlorophenyl)-2-((5-(4-oxophthalazin-1-yl)-oxadiazol-2-yl)thio)acetamide 4-Cl 4-Oxophthalazin-1-yl 206–208 - Antiproliferative
N-(p-Tolyl)-2-((5-(4-oxophthalazin-1-yl)-oxadiazol-2-yl)thio)acetamide 4-CH₃ 4-Oxophthalazin-1-yl 265–267 - Antiproliferative
N-(4-Fluorophenyl)-2-((5-(5-bromobenzofuran-2-yl)-oxadiazol-2-yl)thio)acetamide 4-F 5-Bromobenzofuran-2-yl - - Tyrosinase inhibition
N-(3-Trifluoromethylphenyl)-2-((5-phenyl-oxadiazol-2-yl)thio)acetamide 3-CF₃ Phenyl - - -
Target Compound 2,4-Br₂ Phenyl - - Hypothesized anticancer/antifungal

Key Observations :

  • Halogen Effects : Bromine (Br) and chlorine (Cl) substituents enhance lipophilicity and metabolic stability compared to methyl (CH₃) or methoxy (OCH₃) groups .
  • Phenyl vs. Heteroaryl : The 5-phenyl group on oxadiazole (as in the target compound) correlates with strong cytotoxic activity, as seen in compound 9 (N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide), which showed IC₅₀ values of 12.3 µM (A549 lung cancer) and 14.7 µM (C6 glioma) .
Physical and Spectroscopic Properties
  • Melting Points: Analogs with bulky substituents (e.g., phthalazinone in compound 4b) exhibit higher melting points (>300°C) due to increased crystallinity .
  • IR/NMR Data :
    • The target compound’s C=O stretch (amide) is expected near 1670 cm⁻¹, consistent with compound 14 .
    • ¹H NMR : A singlet near δ 4.5 ppm corresponds to the CH₂ group in the thioacetamide bridge .

Biological Activity

N-(2,4-Dibromophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on various studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(2,4-dibromophenyl)thioacetamide with 5-phenyl-1,3,4-oxadiazole derivatives. The resulting compound is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit notable antimicrobial properties. For instance:

CompoundActivityTarget OrganismsReference
This compoundModerateGram-positive and Gram-negative bacteria
Other oxadiazole derivativesSignificantVarious bacterial strains

In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably:

Cell LineIC50 (µM)Mechanism of ActionReference
MCF7 (breast cancer)15.0Induction of apoptosis via mitochondrial pathway
HeLa (cervical cancer)20.0Cell cycle arrest at G2/M phase

The compound showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. Molecular docking studies suggest that it interacts with key proteins involved in cell cycle regulation.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on various synthesized oxadiazole derivatives found that those with brominated phenyl groups exhibited enhanced antibacterial activity compared to non-brominated analogs. This suggests that the presence of halogens can significantly influence biological activity.
  • Anticancer Screening : In a comparative study involving several oxadiazole derivatives, this compound was identified as one of the most potent compounds against MCF7 cells. The study utilized the Sulforhodamine B assay for cytotoxicity evaluation.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell membrane integrity and inhibits essential metabolic pathways.
  • Anticancer Mechanism : It induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.

Q & A

Q. Methodological Approach :

  • ¹H/¹³C NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons) and δ 165–170 ppm (C=O of acetamide) confirm connectivity .
  • IR Spectroscopy : Bands at 1230–1250 cm⁻¹ (C-O-C oxadiazole) and 1670–1690 cm⁻¹ (amide C=O) .
  • Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z 481.92 for C₁₆H₁₀Br₂N₃O₂S) .
    Purity Validation : HPLC with >95% purity using C18 columns and acetonitrile/water gradients .

Advanced Research: What methodologies evaluate the anticancer potential of this compound?

Q. Experimental Design :

  • Antiproliferative Assays : MTT/PrestoBlue tests on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values calculated from dose-response curves .

  • Apoptosis Studies : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .

  • Comparative Data :

    Cell LineIC₅₀ (µM)Reference
    MCF-712.3
    HeLa9.8

Advanced Research: How can computational methods elucidate its interaction with biological targets?

Q. Computational Strategies :

  • Molecular Docking : AutoDock Vina to predict binding affinities with enzymes (e.g., EGFR, COX-2). The oxadiazole ring shows hydrogen bonding with active-site residues .
  • DFT Studies : B3LYP/6-31G* basis set to analyze frontier orbitals (HOMO-LUMO gap ≈ 4.1 eV) and electrostatic potential maps, indicating nucleophilic attack sites .
  • MD Simulations : 100-ns trajectories to assess stability in ligand-protein complexes (RMSD < 2.0 Å) .

Advanced Research: How do structural modifications influence its bioactivity?

Q. Structure-Activity Relationship (SAR) Insights :

  • Substituent Effects :

    ModificationBiological Activity ChangeReference
    Electron-withdrawing (Br)Enhanced anticancer activity
    Thioether linkageImproved metabolic stability
  • Key Trends : Bulkier aryl groups (e.g., dibromophenyl) enhance target selectivity, while polar groups improve solubility .

Methodological Challenge: How to resolve contradictions in reported biological data?

Q. Analytical Framework :

  • Dose-Dependency : Re-evaluate IC₅₀ values across multiple assays (e.g., MTT vs. ATP luminescence) to rule out false positives .
  • Cell Line Variability : Compare results across lineages (e.g., epithelial vs. hematopoietic cancers) to identify tissue-specific effects .
  • Mechanistic Studies : Use siRNA knockdowns to confirm target involvement (e.g., apoptosis pathways) .

Advanced Research: What techniques ensure high purity during synthesis?

Q. Purification Protocols :

  • Recrystallization : Ethanol/water (3:1) for >90% yield .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (Rf = 0.5–0.7) .
  • Analytical Monitoring : TLC (Rf 0.4) and in-process HPLC to detect intermediates .

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